molecular formula C10H8FNO3 B1453333 (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid CAS No. 915922-16-6

(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

Cat. No. B1453333
CAS RN: 915922-16-6
M. Wt: 209.17 g/mol
InChI Key: KKGBSHPZFPPKHD-UHFFFAOYSA-N
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Description

“(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is a fluorinated building block with the empirical formula C10H8FNO3 . It has a molecular weight of 209.17 . This compound is a useful research chemical .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C1NC2=CC(F)=CC=C2C1CC(O)=O . The InChI is 1S/C10H8FNO3/c11-5-1-2-6-7(4-9(13)14)10(15)12-8(6)3-5/h1-3,7H,4H2,(H,12,15)(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a solid . It has a LogP value of 1.47410 . It has a topological polar surface area of 66.4 . It has 2 rotatable bonds .

Scientific Research Applications

Pharmaceutical Research

The compound is used in pharmaceutical research due to its unique structure and properties . It is often used as a building block in the synthesis of more complex molecules .

Antiviral Activity

Indole derivatives, including this compound, have been found to possess antiviral activity . They have been used in the development of antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been reported to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have shown potential in cancer treatment. They have been found to possess anticancer activity , making them a focus of research in oncology .

Anti-HIV Activity

Some indole derivatives have been reported to have anti-HIV activity . This compound could potentially be used in the development of new treatments for HIV .

Antioxidant Activity

Indole derivatives are known to possess antioxidant activity . This property could be harnessed in the development of new antioxidant drugs .

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Aldose Reductase Inhibitors

Some indole derivatives have been evaluated as aldose reductase inhibitors . This compound could potentially be used in the treatment of conditions related to aldose reductase, such as diabetic complications .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral . The hazard statements include H301 . The precautionary statements include P301 + P310 .

properties

IUPAC Name

2-(6-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO3/c11-5-1-2-6-7(4-9(13)14)10(15)12-8(6)3-5/h1-3,7H,4H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKGBSHPZFPPKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679771
Record name (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid

CAS RN

915922-16-6
Record name (6-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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